molecular formula C9H7BrF3NO B14807558 4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine

4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14807558
M. Wt: 282.06 g/mol
InChI Key: SIHSQYGPSQWIEG-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine, cyclopropoxy, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applications in various fields .

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

4-bromo-5-cyclopropyloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7BrF3NO/c10-6-3-8(9(11,12)13)14-4-7(6)15-5-1-2-5/h3-5H,1-2H2

InChI Key

SIHSQYGPSQWIEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2Br)C(F)(F)F

Origin of Product

United States

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